N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BI-78D3, is a small molecule inhibitor that has been developed for scientific research applications. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Anti-Diabetic Potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. A study found these compounds exhibited weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).
Antimicrobial and Antifungal Agents
Research on the synthesis of certain derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has shown promising results in terms of antibacterial and antifungal potentials. Some of these derivatives were found to have significant inhibitory action against various microbial strains, indicating their potential as therapeutic agents for infections (Abbasi et al., 2020).
Enantiomers for Therapeutic Agents Synthesis
The synthesis and application of the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, related to the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide structure, have been explored for creating therapeutic agents. These enantiomers are valuable for the enantiospecific synthesis of various drugs, highlighting their importance in pharmaceutical applications (Mishra et al., 2016).
Anti-Inflammatory and Lipoxygenase Inhibition
Studies have also explored the anti-inflammatory potential of derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. These compounds showed promising results in inhibiting the lipoxygenase enzyme, which is key in inflammatory processes, indicating their potential in treating inflammatory diseases (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
Research focusing on the biofilm inhibitory action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives against strains like Escherichia coli and Bacillus subtilis has revealed their potential in preventing bacterial biofilm formation. Additionally, these compounds displayed mild cytotoxicity, suggesting their safe application in antibacterial therapies (Abbasi et al., 2020).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(13-10-19-14-4-2-1-3-12(13)14)18(22)20-11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10,19H,7-8H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNRVNKKGUZCQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821837 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.